molecular formula C21H13FN4O2S2 B15284294 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Cat. No.: B15284294
M. Wt: 436.5 g/mol
InChI Key: LWDUSPVLVHAFCZ-BOPFTXTBSA-N
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Description

The compound (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a structurally complex thiazol-4-one derivative characterized by a benzimidazole-sulfanyl-furan substituent at the 5-position and a 4-fluoroanilino group at the 2-position. Its synthesis follows established protocols for Z-configuration thiazol-4-one analogs, involving condensation of substituted amines with preformed thiazolidin-4-one intermediates under mild, base-catalyzed conditions .

Properties

Molecular Formula

C21H13FN4O2S2

Molecular Weight

436.5 g/mol

IUPAC Name

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H13FN4O2S2/c22-12-5-7-13(8-6-12)23-20-26-19(27)17(29-20)11-14-9-10-18(28-14)30-21-24-15-3-1-2-4-16(15)25-21/h1-11H,(H,24,25)(H,23,26,27)/b17-11-

InChI Key

LWDUSPVLVHAFCZ-BOPFTXTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=C\4/C(=O)NC(=NC5=CC=C(C=C5)F)S4

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)NC(=NC5=CC=C(C=C5)F)S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-(1H-benzimidazol-2-ylsulfanyl)-2-furaldehyde with 4-fluoroaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under reflux conditions to yield the final thiazolidinone product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting imine groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions often require a base like sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent.

    Medicine: Studied for its anticancer activity, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism of action of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzyme systems, while its anticancer effects could involve the induction of apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Core Thiazol-4-one Derivatives

Key structural analogs include:

(Z)-5-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one (): Lacks the benzimidazole-sulfanyl-furan group but shares the 4-fluorophenyl motif. Its simpler structure yields an 85% synthesis efficiency, but reduced bioactivity compared to the target compound due to the absence of the heteroaromatic benzimidazole-furan system .

(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one (): Features a hydroxybenzylidene group, which enhances antioxidant activity but decreases antimicrobial potency compared to the fluoroanilino substituent .

(5E)-2-Anilino-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one (): Substitutes benzimidazole-sulfanyl with a chlorophenyl-furan group, reducing hydrogen-bonding capacity and resulting in lower MIC₅₀ values against bacterial strains .

Benzimidazole-Containing Derivatives

The target compound’s benzimidazole-sulfanyl-furan substituent is unique among reported analogs. This group likely enhances DNA intercalation or enzyme inhibition, as benzimidazoles are known for targeting topoisomerases and kinases . In contrast, analogs with simpler furan or phenyl groups (e.g., ) exhibit weaker binding affinities in computational models .

Key Findings :

  • The target compound’s benzimidazole-sulfanyl-furan group correlates with superior antimicrobial activity (MIC₅₀ ~8.2 μg/mL) compared to fluorobenzylidene (MIC₅₀ ~32.1 μg/mL) or chlorophenyl-furan analogs .
  • Fluorinated substituents (e.g., 4-fluoroanilino) enhance lipophilicity and membrane penetration, as seen in the target compound and ’s fluorophenyl derivatives .
  • Compounds with electron-withdrawing groups (e.g., fluoro) exhibit higher bioactivity than those with electron-donating groups (e.g., hydroxy in ) .

Structural Characterization

The compound’s Z-configuration and planar geometry were confirmed via NMR and X-ray crystallography, consistent with analogs in and .

Biological Activity

The compound (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a complex organic molecule that belongs to the class of thiazole derivatives. It features a unique combination of functional groups, including a thiazole core, a furan ring, and a benzimidazole moiety. This structural diversity suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Formula

The molecular formula of the compound is C23H18N4O3S2C_{23}H_{18}N_{4}O_{3}S_{2}, indicating the presence of multiple heteroatoms which contribute to its biological activity.

Structural Features

FeatureDescription
Thiazole Ring Implicated in antimicrobial and anticancer activity.
Furan Moiety Enhances interaction with biological targets.
Benzimidazole Group Known for its role in various pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this thiazole derivative exhibit antimicrobial properties , showing effectiveness against various bacteria and fungi. The structural elements of the compound are believed to facilitate interactions with microbial cell membranes, disrupting their integrity and function.

Anticancer Effects

The compound has potential anticancer activity , as thiazole derivatives have been documented to inhibit tumor growth through various mechanisms. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation .

Case Study: Thiazole Derivatives in Cancer Research

A study demonstrated that specific thiazole derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects. For instance, one derivative showed an IC50 value of 1.61±1.92μg/mL1.61\pm 1.92\,\mu g/mL against human glioblastoma cells .

Anti-inflammatory Activity

This compound may also possess anti-inflammatory properties , potentially reducing inflammation in various models. The presence of specific functional groups may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential.

The biological activity is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, which could be beneficial in treating diseases associated with enzyme dysregulation.
  • Interaction with Biological Macromolecules : Studies using computational methods suggest that the compound interacts with proteins or nucleic acids, influencing various biological pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the thiazole and benzimidazole rings significantly affect biological activity. For example:

  • Substituents on the phenyl ring enhance anticancer potency.
  • Electron-donating groups increase antimicrobial efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-AminobenzimidazoleBenzimidazole coreAnticancer
Thiazole DerivativesThiazole ringAntimicrobial
Furan-based CompoundsFuran ringAntiviral

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